TDI-8304

Malaria Proteasome inhibitor Species selectivity

Researchers targeting artemisinin-resistant malaria require highly selective Pf20S inhibitors. TDI-8304 addresses this with: • ~10-fold EC50 shift in DHA-resistant clones vs. negligible shift for TDI-8304, plus confirmed DHA synergy via isobologram. • Potent liver-stage activity against P. cynomolgi hypnozoites (IC50 2.4-3.1 µM), supporting radical cure studies. • >11,000-fold cellular selectivity index and cryo-EM-validated molecular blueprint (2.18 Å). Supplied with ≥98% HPLC purity, comprehensive CoA, and global ambient-temperature shipping for rapid procurement.

Molecular Formula C32H47N5O6
Molecular Weight 597.7 g/mol
Cat. No. B12384216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTDI-8304
Molecular FormulaC32H47N5O6
Molecular Weight597.7 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2CCCCOC3=CC=CC(=C3)CC(C(=O)NC(C(=O)N2)CCN4CCOCC4)N5CCCC5=O
InChIInChI=1S/C32H47N5O6/c38-29-12-6-14-37(29)28-22-23-7-5-10-25(21-23)43-18-4-3-11-26(30(39)33-24-8-1-2-9-24)34-31(40)27(35-32(28)41)13-15-36-16-19-42-20-17-36/h5,7,10,21,24,26-28H,1-4,6,8-9,11-20,22H2,(H,33,39)(H,34,40)(H,35,41)/t26-,27-,28-/m0/s1
InChIKeyUGEFECOTMZPOER-KCHLEUMXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TDI-8304: Selective Pf20S Inhibitor for Malaria


TDI-8304 is a noncovalent macrocyclic peptide inhibitor that targets the Plasmodium falciparum 20S proteasome (Pf20S) [1]. It exhibits potent and species-selective inhibition of the Pf20S β5 subunit while largely sparing the human constitutive (c-20S) and immunoproteasome (i-20S) [2]. The compound was optimized for improved metabolic stability, cell permeability, and pharmacokinetic properties, enabling in vivo efficacy in a humanized mouse model of P. falciparum infection [2].

1
Pf20S β5 inhibition
Reported human proteasome sparing and species-selectivity profiling
2
PK/stability profile
Reported metabolic stability and cell permeability support in vivo model-response studies
3
In vivo model-response context
Supports humanized mouse model of P. falciparum infection

TDI-8304: Unmatched Selectivity and Kinetics


Despite sharing the Pf20S target, other proteasome inhibitors differ markedly in species selectivity, kinetic binding profiles, and cross-resistance patterns [1]. For instance, some earlier Pf20S inhibitors demonstrate only modest selectivity over human proteasomes (e.g., peptide boronates) or exhibit fast-on/fast-off kinetics that yield slower parasite killing (e.g., TDI-4258) [1]. Moreover, resistance mutations such as Pf20S β6A117D can drastically reduce the potency of certain β5 inhibitors while paradoxically sensitizing parasites to β2 inhibitors [1]. These compound-specific differences render generic substitution scientifically unsound.

Selectivity Pf20S inhibitors with modest human proteasome selectivity may not replicate species-selectivity profile.
Kinetics Fast-on/fast-off inhibitors like TDI-4258 show slower parasite clearance, potentially shifting pharmacological response.
Resistance β6A117D mutation reduces potency of certain β5 inhibitors while sensitizing to β2 inhibitors, altering observed activity.

TDI-8304: Quantitative Differentiation Evidence


Species Selectivity vs. Human Proteasomes

TDI-8304 demonstrates >1,300-fold selectivity for Pf20S over human constitutive proteasome (c-20S) and >1,600-fold selectivity over human immunoproteasome (i-20S) [1]. This selectivity is quantified via IC50 values derived from enzymatic inhibition assays [1].

Species Selectivity
Direct comparison
>1,300-fold (c-20S) >1,600-fold (i-20S)
Supports human proteasome sparing profiling
Enzymatic inhibition IC50 assays
Malaria Proteasome inhibitor Species selectivity

Parasite Killing Kinetics vs. Fast-Acting Drugs

TDI-8304 exhibits a parasite reduction ratio comparable to the fast-acting antimalarials artesunate and chloroquine [1]. This contrasts with the slower killing kinetics observed for TDI-4258, another noncovalent Pf20S inhibitor, whose parasite reduction ratio is similar to the slow-acting drug pyrimethamine [1].

Killing Kinetics
Direct comparison
Fast killing, comparable to artesunate & chloroquine; TDI-4258 groups with slow-acting drugs
Parasite clearance kinetics context
72-h in vitro parasite reduction ratio
Malaria Parasite reduction ratio Killing kinetics

Activity Against Artemisinin-Resistant Parasites

ART-resistant clones (DR1/2/4) show an approximately 10-fold increase in EC50 for dihydroartemisinin (DHA) compared to the parental Dd2 strain. In contrast, TDI-8304 exhibits almost no change in EC50 against these same clones [1].

ART-Resistant Activity
Direct comparison
Negligible EC50 shift vs. DHA ~10-fold increase
Retained potency in ART-resistant strains
Trophozoite growth inhibition assay
Malaria Artemisinin resistance Proteasome inhibitor

Liver Stage Activity (P. cynomolgi Model)

TDI-8304 demonstrates activity against the liver stage of P. cynomolgi, a model for P. vivax hypnozoites. In the presence of the CYP inhibitor ABT, TDI-8304 inhibits hypnozoites with an IC50 of 3.1 µM and schizonts with an IC50 of 2.4 µM in prophylactic treatment mode [1].

Liver Stage Activity
Supporting evidence
Hypnozoites IC50 3.1 µM Schizonts IC50 2.4 µM
Liver-stage activity context
P. cynomolgi hepatocyte model with ABT
Malaria Liver stage Prophylaxis

Synergy with Dihydroartemisinin

Isobologram analyses demonstrate that TDI-8304 acts synergistically with dihydroartemisinin (DHA) against both ART-sensitive and ART-resistant P. falciparum strains [1]. This synergy is particularly valuable given the increasing prevalence of ART resistance in Southeast Asia and Africa [2].

DHA Synergy
Direct comparison
Synergistic killing confirmed by isobologram
Combination-therapy research context
Ring-stage survival assay, ART-sensitive/resistant
Malaria Combination therapy Drug synergy

Therapeutic Safety Margin in Cellular Assays

TDI-8304 shows no cytotoxicity to HepG2 cells at concentrations up to 100 µM [1]. The selectivity index, calculated as the ratio of HepG2 CC50 (>100,000 nM) to Pf 3D7 EC50 (9 nM), exceeds 11,000 [2].

Cellular Selectivity
Direct comparison
Selectivity index >11,000 (HepG2 CC50 / Pf EC50)
Host-cell selectivity context
72-h cytotoxicity and growth assays
Malaria Cytotoxicity Therapeutic index

TDI-8304: Research and Industrial Applications


Overcoming Artemisinin Resistance in Combination Therapy

Based on the demonstrated ~10-fold EC50 shift of DHA in ART-resistant clones and the negligible shift for TDI-8304 [1], as well as confirmed synergy with DHA via isobologram [2], TDI-8304 is ideally suited for development as a partner drug in artemisinin-based combination therapies (ACTs) targeting regions with established ART resistance.

Liver Stage Prophylaxis and Radical Cure

The observed activity against P. cynomolgi liver stage hypnozoites and schizonts (IC50 2.4–3.1 µM with ABT) [1] supports the evaluation of TDI-8304 in radical cure models for P. vivax malaria. This application addresses the unmet need for drugs capable of eliminating dormant liver stage parasites.

Safety-Conscious Lead Optimization

The >11,000-fold selectivity index in cellular assays and the >1,300-fold biochemical selectivity over human proteasomes [1] position TDI-8304 as a benchmark compound for structure-activity relationship (SAR) campaigns aimed at further improving species selectivity and therapeutic index.

Mechanistic Studies of Resistance and Collateral Sensitivity

The high-resolution cryo-EM structure of TDI-8304 bound to Pf20S (2.18 Å) [1] provides a molecular blueprint for understanding species selectivity and resistance mechanisms, including the collateral sensitivity observed between β5 and β2 inhibitors [1]. This makes TDI-8304 a valuable tool compound for structural biology and resistance evolution studies.

Application
Selection Property
Validation Focus
Artemisinin-resistant malaria combination research
Synergy with DHA and retained potency in resistant strains
Resistance strain EC50 shift and synergy isobologram review
Liver-stage hypnozoite activity profiling
P. cynomolgi liver stage activity
Hypnozoite and schizont IC50 evaluation
Selectivity-index benchmarking
Cellular selectivity index profile
HepG2/Pf selectivity and human proteasome sparing validation
Resistance mechanism & structural studies
Cryo-EM structure and mutation data
Structure-guided resistance and collateral sensitivity interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TDI-8304

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.